Home > Products > Screening Compounds P138180 > 1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE -

1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

Catalog Number: EVT-4534218
CAS Number:
Molecular Formula: C14H16N4O5
Molecular Weight: 320.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (DNQX)

  • Compound Description: DNQX is a potent and competitive antagonist of AMPA and kainate receptors, a subtype of ionotropic glutamate receptors. It exhibits neuroprotective effects in various in vitro and in vivo models of excitotoxicity. []
  • Relevance: DNQX shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, differing in the substituents at the 6 and 7 positions. []

5,7-Dinitro-1,4-dihydro-2,3-quinoxalinedione (MNQX)

  • Compound Description: MNQX is a potent antagonist of the glycine modulatory site on the NMDA receptor complex, showing activity in blocking the binding of glycine and inhibiting NMDA receptor-mediated responses. []
  • Relevance: MNQX also shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione. The key difference lies in the position of the nitro groups and the presence of a methyl substituent in the target compound. []

6-Nitro-1,4-dihydro-2,3-quinoxalinedione hydrate

  • Compound Description: This compound is another derivative of quinoxalinedione, and while its specific biological activity is not elaborated on in the provided papers, its structural similarity suggests potential relevance to glutamate receptor interactions. []
  • Relevance: The compound shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, with variation in the substituents at the 6 and 7 positions. []

6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione

  • Compound Description: This compound is a part of the quinoxalinedione series studied for its potential interaction with glutamate receptors, although its specific biological activity is not detailed in the provided abstracts. []
  • Relevance: It exhibits structural similarities to 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, sharing the core 1,4-dihydro-2,3-quinoxalinedione structure, but with chlorine atoms in place of nitro and morpholinyl groups at the 6 and 7 positions. []

5,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione dimethylformamide

  • Compound Description: This compound, a dichloro-substituted quinoxalinedione derivative, is likely studied alongside other related compounds for its potential interaction with glutamate receptors. []
  • Relevance: It exhibits a close structural resemblance to 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, sharing the core 1,4-dihydro-2,3-quinoxalinedione structure. The key differences are the chlorine substituents at positions 5 and 7 and the absence of the 1,4-dimethyl and 6-(4-morpholinyl) groups present in the target compound. []

6,7-Dimethyl-1,4-dihydro-2,3-quinoxalinedione dihydrate

  • Compound Description: This compound, a dimethyl-substituted quinoxalinedione derivative, was investigated for its structural properties and potential hydrogen-bonding capabilities, which could influence its interactions with biological targets. []
  • Relevance: It shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione. Both compounds possess methyl groups at the 1 and 4 positions of the quinoxalinedione ring, highlighting their structural similarity. []
  • Compound Description: This compound, a dimethoxy-substituted quinoxalinedione derivative, has been studied for its structural characteristics and potential for hydrogen bonding, which might impact its biological interactions. []
  • Relevance: Sharing the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, this compound's structural similarity suggests it might offer insights into the target compound's potential interactions or properties. []

1-(2'-Amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA)

  • Compound Description: QXAA is a racemic compound synthesized from a quinoxaline-2,3-dione derivative. It exhibits inhibitory activity against the binding of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA), a subtype of ionotropic glutamate receptors. []
  • Relevance: QXAA shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione. Notably, QXAA lacks substituents at the 6 and 7 positions, and it features an amino acid side chain on one of the nitrogen atoms, distinct from the 1,4-dimethyl and 6-(4-morpholinyl) substituents in the target compound. []

1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione

  • Compound Description: This compound is an intermediate synthesized as a precursor to potential N-methyl-D-aspartate (NMDA) receptor antagonists. []
  • Relevance: It shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione. The structural similarity suggests it may offer insights into potential synthetic pathways or structure-activity relationships related to the target compound. []

5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione (ACEA-1011)

  • Compound Description: ACEA-1011 is a novel glutamate antagonist exhibiting selectivity for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor. []
  • Relevance: ACEA-1011 shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, indicating a close structural relationship. This similarity suggests that the target compound might also possess antagonist activity at the glycine modulatory site of the NMDA receptor. []

5-Nitro-6,7-dichloro-l,4-dihydro-2,3-quinoxalinedione (ACEA-1021)

  • Compound Description: ACEA-1021 is a novel glutamate antagonist that selectively targets the glycine modulatory site of the NMDA receptor, displaying minimal behavioral effects compared to noncompetitive NMDA antagonists like phencyclidine (PCP). []
  • Relevance: ACEA-1021 shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, suggesting a potential for shared pharmacological activity, specifically targeting the glycine modulatory site on NMDA receptors. []

Properties

Product Name

1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE

IUPAC Name

1,4-dimethyl-6-morpholin-4-yl-7-nitroquinoxaline-2,3-dione

Molecular Formula

C14H16N4O5

Molecular Weight

320.30 g/mol

InChI

InChI=1S/C14H16N4O5/c1-15-9-7-11(17-3-5-23-6-4-17)12(18(21)22)8-10(9)16(2)14(20)13(15)19/h7-8H,3-6H2,1-2H3

InChI Key

LPXGSDOJLJLDFH-UHFFFAOYSA-N

SMILES

CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCOCC3

Solubility

>48 [ug/mL]

Canonical SMILES

CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.